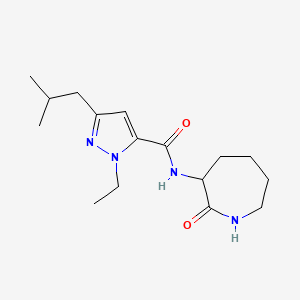![molecular formula C20H29N3O3 B3816299 1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B3816299.png)
1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one
Descripción general
Descripción
1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one, also known as IPP or IPP-401, is a novel small molecule that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of cancer research, due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one inhibits the activity of AKT by binding to its PH domain, which is responsible for binding to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents AKT from being activated, which in turn inhibits the growth and survival of cancer cells. 1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one also induces apoptosis by activating the caspase cascade, which leads to the cleavage of proteins involved in cell survival.
Biochemical and Physiological Effects:
1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one has been found to have several biochemical and physiological effects. Studies have shown that 1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of AKT. 1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one has also been found to have anti-inflammatory effects, which makes it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using 1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research involving 1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one. One direction is to develop more potent analogs of 1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one that have higher solubility in water and better pharmacokinetic properties. Another direction is to study the effects of 1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one on other signaling pathways involved in cancer cell growth and survival. Additionally, 1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one could be studied for its potential applications in the treatment of inflammatory diseases.
Aplicaciones Científicas De Investigación
1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one has been found to have potential applications in the field of cancer research. Studies have shown that 1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one has also been found to inhibit the activity of a protein called AKT, which is involved in cell survival and proliferation. This makes 1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
1-(2-methylpropyl)-4-[4-(pyridin-3-ylmethoxy)piperidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-15(2)12-23-13-17(10-19(23)24)20(25)22-8-5-18(6-9-22)26-14-16-4-3-7-21-11-16/h3-4,7,11,15,17-18H,5-6,8-10,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRRQMPETJGVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)N2CCC(CC2)OCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[(5-phenylisoxazol-3-yl)carbonyl]pyrrolidin-2-yl}pyridine](/img/structure/B3816232.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B3816235.png)
![1-(cyclohexylmethyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3816238.png)
![(4-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B3816242.png)
![6-[3-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-3-oxopropyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B3816244.png)

![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B3816260.png)
![2-{1-(2,2-dimethylpropyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B3816266.png)
![1-methyl-5-({2-[2-(2-thienyl)ethyl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B3816280.png)
![1-(2,3-difluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B3816287.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-cyclopentene-1-carboxamide](/img/structure/B3816294.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methylbenzyl)prop-2-en-1-amine](/img/structure/B3816306.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3816325.png)